molecular formula C8H9BrFNO B1398986 N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine CAS No. 1458303-92-8

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine

Cat. No.: B1398986
CAS No.: 1458303-92-8
M. Wt: 234.07 g/mol
InChI Key: GBFJBMFFEUALGH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzyl group, along with a methoxy group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromo-2-fluorotoluene as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-fluorobenzyl bromide . This intermediate is then reacted with O-methylhydroxylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine may involve large-scale bromination and fluorination processes followed by the introduction of the hydroxylamine group. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine include:

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with a methoxy group on the hydroxylamine moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJBMFFEUALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
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N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
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N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
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N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Reactant of Route 5
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Reactant of Route 6
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine

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